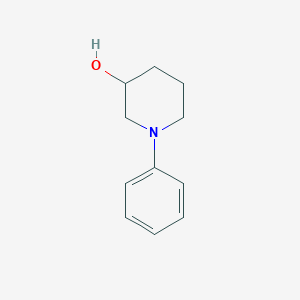

1-Phenylpiperidin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSWNUKNDRGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511932 | |

| Record name | 1-Phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80710-25-4 | |

| Record name | 1-Phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidin-3-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-3-ol is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a common scaffold in many pharmaceuticals, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its structure, featuring a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring, imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and analysis, and insights into its handling and safety.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | 91-92 °C | [4] |

| Boiling Point | 314 °C at 760 mmHg | [4] |

| Flash Point | 160.9 °C | [4] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [3] |

| pKa (Predicted) | 14.09 ± 0.20 | [4] |

| XLogP3 | 1.7 - 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 23.5 Ų | [4] |

Chemical Synthesis

The synthesis of this compound is most commonly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach typically involves the reaction of a phenylmagnesium halide with an N-protected 3-piperidone, followed by deprotection.

Synthetic Pathway: Grignard Reaction

Caption: General synthetic scheme for this compound via a Grignard reaction.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on established methods for the synthesis of 3-hydroxy-3-phenylpiperidines.[4][5]

Step 1: Grignard Reagent Formation (Phenylmagnesium Bromide)

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with N-Protected 3-Piperidone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of N-protected 3-piperidone (e.g., N-Boc-3-piperidone) (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected this compound.

Step 3: Deprotection

-

Dissolve the crude N-protected this compound in a suitable solvent (e.g., dichloromethane for a Boc protecting group).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3][6][7]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the range of 6.8-7.5 ppm), the methine proton at the 3-position (adjacent to the hydroxyl group), and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the piperidine ring. The carbon bearing the hydroxyl group (C-3) will have a characteristic chemical shift in the range of 60-75 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic ring.

-

C-N stretching vibrations.

-

C-O stretching vibration.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will be characteristic of the molecule, with potential fragments arising from the loss of a hydroxyl group, cleavage of the piperidine ring, and fragmentation of the phenyl group.[8][9][10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the purity assessment of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer, e.g., formic acid or ammonium acetate) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

Experimental Workflow: Purity Analysis by HPLC

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical guidance for its synthesis and analysis. As a key building block in the development of new chemical entities, a thorough knowledge of its characteristics is essential for researchers and scientists in the pharmaceutical and chemical industries. The provided protocols and analytical methods serve as a valuable resource for the efficient and safe handling and utilization of this important synthetic intermediate.

References

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. The experimental data is tabulated below: Substituent Electro-n "X" egati.. [askfilo.com]

- 7. mt.com [mt.com]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Synthesis pathways for 1-Phenylpiperidin-3-OL

An In-Depth Technical Guide to the Synthesis of 1-Phenylpiperidin-3-OL

Introduction

This compound is a pivotal structural motif and a versatile intermediate in the landscape of medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The specific introduction of a phenyl group at the nitrogen (N1) and a hydroxyl group at the C3 position creates a molecule with distinct stereochemical and functional characteristics, making it a valuable building block for a wide range of biologically active compounds, including analgesics, antipsychotics, and other central nervous system (CNS) agents.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core synthetic pathways to this compound. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind different synthetic choices, offering field-proven insights into the advantages, limitations, and practical considerations of each method. The methodologies presented are grounded in established chemical principles, ensuring both scientific integrity and reproducibility.

Chapter 1: Synthesis via Reduction of 1-Phenylpiperidin-3-one

One of the most direct and widely employed strategies for synthesizing this compound is through the reduction of its corresponding ketone precursor, 1-Phenylpiperidin-3-one. This two-stage approach benefits from the relative accessibility of the piperidone intermediate and the high efficiency of modern reduction techniques.

Principle and Strategy

The core of this pathway is a classic carbonyl reduction. The C=O bond of the 3-piperidone is converted to a C-H and O-H bond, yielding the secondary alcohol. The choice of reducing agent is critical as it dictates reaction conditions, cost, and safety. This method is particularly powerful for producing the racemic alcohol, though stereoselective methods can be employed for chiral synthesis.

Synthesis of the 1-Phenylpiperidin-3-one Precursor

The synthesis of the ketone intermediate is a crucial first step. A common method involves the cyclization of N,N-bis(2-cyanoethyl)aniline, followed by hydrolysis and decarboxylation. A more modern and efficient approach, however, is the Morita-Baylis-Hillman reaction followed by ring-closing metathesis, which offers a novel route to the 1-aryl-3-piperidone scaffold.[1]

Ketone Reduction Methodologies

Standard Hydride Reduction: The reduction of the piperidone is typically achieved with high yield using standard metal hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is the most common choice due to its selectivity, mild reaction conditions, and operational simplicity.[4] For substrates that are less reactive, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and more stringent safety precautions.

Biocatalytic Asymmetric Reduction: For the synthesis of specific enantiomers, such as (S)-1-Phenylpiperidin-3-ol, biocatalysis offers a green and highly selective alternative. Ketoreductase (KRED) enzymes, often used in whole-cell systems with coenzyme regeneration, can reduce the prochiral ketone to the desired chiral alcohol with excellent enantiomeric excess (>99%).[5][6] This approach avoids the need for chiral resolution and operates under mild, aqueous conditions.[5][6]

Visualization & Data

Diagram 1: Pathway via Ketone Reduction

Caption: Synthesis of this compound via ketone precursor.

Table 1: Comparison of Reduction Methods for 1-Phenylpiperidin-3-one

| Method | Reducing Agent | Solvent | Typical Yield | Key Advantages | Key Disadvantages |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol | >90% | Cost-effective, simple, high yield | Produces racemic mixture |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF / Ether | >95% | Highly effective, rapid | Requires anhydrous conditions, pyrophoric |

| Biocatalytic | Ketoreductase (KRED) | Aqueous Buffer | >99% | High enantioselectivity, green | Higher initial cost, requires specific enzymes |

Experimental Protocol: Reduction using Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Phenylpiperidin-3-one (1.0 eq) in absolute ethanol (10 mL per gram of substrate).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again to 0-5 °C and slowly add water to quench the excess NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford this compound.[4]

Chapter 2: Synthesis via N-Arylation of 3-Hydroxypiperidine

This pathway represents a convergent approach where the pre-formed 3-hydroxypiperidine ring is directly coupled with a phenyl group donor. This method is particularly attractive due to the commercial availability of 3-hydroxypiperidine.[7][8]

Principle and Strategy

The core transformation is the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a phenyl ring. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and activated aryl halides. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a far more versatile and efficient route under milder conditions.

Buchwald-Hartwig Amination

This reaction has become a cornerstone of C-N bond formation in modern organic synthesis. It involves the use of a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate. The choice of ligand is critical for achieving high catalytic turnover and preventing side reactions.

Starting Material: 3-Hydroxypiperidine

3-Hydroxypiperidine is a readily available starting material.[7][8] For large-scale applications where cost is a primary driver, it can be synthesized via the catalytic hydrogenation of 3-hydroxypyridine using catalysts such as rhodium-on-carbon or ruthenium-on-carbon, although these methods can be expensive and require high pressure.[9][10][11]

Visualization & Data

Diagram 2: Pathway via N-Arylation

Caption: Synthesis via Buchwald-Hartwig N-Arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and sodium tert-butoxide (1.4 eq).

-

Reagents: Add 3-hydroxypiperidine (1.2 eq) and bromobenzene (1.0 eq).

-

Solvent: Add anhydrous toluene (5 mL per mmol of bromobenzene) via syringe.

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to obtain this compound.

Chapter 3: Synthesis via Reductive Amination

Reductive amination is a highly versatile and powerful method for synthesizing amines, including cyclic amines like piperidines.[3][12][13] This strategy can be designed as an intramolecular cyclization of a linear precursor, forming the N-phenyl bond and the piperidine ring in a concerted or sequential fashion.

Principle and Strategy

The reaction typically involves two key transformations: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction.[13][14] For the synthesis of this compound, an intramolecular approach starting from a linear amino-aldehyde or amino-ketone is highly effective. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial, as these reagents selectively reduce the iminium ion in the presence of the starting carbonyl group.[12][14]

Intramolecular Reductive Amination Pathway

A logical precursor for this strategy would be 5-(phenylamino)pentan-3-one or a related derivative. This precursor can be synthesized through various methods, such as the Michael addition of aniline to an appropriate α,β-unsaturated ketone. Once formed, this linear substrate can undergo acid-catalyzed intramolecular cyclization to form a cyclic iminium ion, which is then immediately reduced to the final product.

Visualization & Data

Diagram 3: Intramolecular Reductive Amination

Caption: Pathway via Intramolecular Reductive Amination.

Experimental Protocol: One-Pot Intramolecular Reductive Amination

-

Setup: In a round-bottom flask, dissolve the linear amino-ketone precursor (1.0 eq) in methanol.

-

Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Acidification: Slowly add glacial acetic acid to maintain the pH between 4 and 5.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the formation of the product by LC-MS.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography on silica gel to isolate this compound.

Chapter 4: Comparative Analysis and Conclusion

Choosing the optimal synthetic pathway for this compound depends on several factors, including the scale of the synthesis, cost constraints, required stereochemical purity, and available laboratory equipment.

Table 2: Comparative Analysis of Synthetic Pathways

| Pathway | Key Strengths | Key Weaknesses | Best For |

| Ketone Reduction | High yields, reliable, well-established | Racemic product (unless using biocatalysis) | General lab-scale and large-scale racemic synthesis |

| N-Arylation | Convergent, uses available starting materials | Catalyst cost, potential for heavy metal contamination | Rapid synthesis of analogues for discovery chemistry |

| Reductive Amination | One-pot potential, builds complexity quickly | Precursor synthesis can be multi-step | Constructing the core ring structure from acyclic precursors |

Conclusion

The synthesis of this compound can be approached through several robust and effective methodologies. The reduction of 1-phenylpiperidin-3-one stands out as a highly reliable and scalable method for producing racemic material. For enantiomerically pure products, the biocatalytic reduction of the same ketone intermediate is the superior choice, aligning with the principles of green chemistry.[5] The N-arylation of 3-hydroxypiperidine offers a rapid, convergent route ideal for medicinal chemistry programs where diverse analogues are needed. Finally, intramolecular reductive amination provides an elegant strategy for constructing the heterocyclic core, though it may require a more involved synthesis of the linear precursor. The selection of the most appropriate pathway requires a careful evaluation of project-specific goals, balancing factors of speed, cost, scale, and stereochemical control.

References

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4424357A - Process for preparing 4-aryloxy-3-phenylpiperidines - Google Patents [patents.google.com]

- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 8. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]

- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Mechanism of action of 1-Phenylpiperidin-3-OL derivatives

An In-Depth Technical Guide to the Polypharmacology of 1-Arylpiperidin-3-OL Derivatives: Mechanisms of Action at Opioid, NMDA, and Monoamine Receptors

Introduction

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Within this class, arylpiperidine derivatives have proven to be exceptionally versatile, capable of interacting with a wide array of biological targets depending on the precise positioning of the aryl group and the nature of substituents.[1][2] While 4-arylpiperidines are famously associated with potent µ-opioid receptor agonists like fentanyl and pethidine, the 1-aryl-3-hydroxypiperidine (1-Arylpiperidin-3-OL) scaffold presents a more complex and nuanced pharmacological profile.[3][4]

This technical guide, intended for researchers and drug development professionals, moves beyond a singular mechanism to explore the polypharmacology of 1-Arylpiperidin-3-OL derivatives. We will dissect the structure-activity relationships (SAR) and molecular mechanisms that enable this privileged scaffold to act as a modulator of three critical central nervous system (CNS) target families: opioid receptors, N-methyl-D-aspartate (NMDA) receptors, and dopamine receptors. By understanding the subtle structural modifications that dictate target selectivity and functional activity, we can better leverage this scaffold for the rational design of next-generation therapeutics for pain, neurodegenerative disorders, and psychiatric conditions.

Part 1: Opioid Receptor Modulation

The interaction of phenylpiperidine derivatives with opioid receptors is a foundational concept in pharmacology.[5] While the canonical examples are 4-phenylpiperidines, the 1-Arylpiperidin-3-OL scaffold can also be engineered to exhibit high affinity for these G-protein coupled receptors (GPCRs).

The Phenylpiperidine Opioid Pharmacophore

The classic pharmacophore for µ-opioid agonists includes a tertiary amine, a quaternary carbon, and a phenyl group, features perfectly embodied by 4-phenylpiperidines.[5] The nitrogen atom is protonated at physiological pH, engaging in a critical ionic interaction with an aspartate residue in the receptor's binding pocket. The phenyl group occupies a hydrophobic pocket, contributing significantly to binding affinity. Derivatives like fentanyl achieve high potency through additional interactions facilitated by the N-acyl group.[4]

1-Arylpiperidin-3-OL Derivatives as Opioid Ligands

Though less common, the 3-arylpiperidine scaffold can also serve as a template for potent opioid ligands, often functioning as antagonists. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for µ (MOP), kappa (KOP), and delta (DOP) receptor antagonists.[6] The key features for this activity are:

-

A 3-hydroxyphenyl group: The meta-hydroxyl is a crucial hydrogen bonding component for high-affinity binding at opioid receptors.

-

A piperidine nitrogen: This serves as the basic anchor point.

-

Specific stereochemistry: The relative orientation of the substituents on the piperidine ring is critical for differentiating between agonist and antagonist activity and for receptor subtype selectivity.[7]

Derivatives of the 1-Arylpiperidin-3-OL class can adopt conformations that mimic these essential features, allowing them to bind effectively to opioid receptors. Their functional output (agonist vs. antagonist) is highly dependent on the substituent attached to the piperidine nitrogen.[7]

Downstream Signaling of Opioid Receptor Activation

As canonical Gαi/o-coupled receptors, opioid receptor activation by an agonist initiates a well-defined signaling cascade aimed at reducing neuronal excitability.

Part 2: NMDA Receptor Antagonism

Overactivation of the NMDA receptor, a ligand-gated ion channel, leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in many neurodegenerative and psychiatric disorders.[8] Phenylpiperidine derivatives have been developed as potent NMDA receptor antagonists.

Mechanism of NMDA Receptor Channel Block

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 and two GluN2 subunits.[8] Phenylpiperidine derivatives often act as uncompetitive, channel-blocking antagonists. Their mechanism involves:

-

Channel Opening: The channel must first be activated by the binding of both glutamate (to GluN2) and a co-agonist, glycine or D-serine (to GluN1).

-

Pore Entry: Upon channel opening, the antagonist enters the ion channel pore from the extracellular side.

-

Binding and Blockade: The antagonist binds to a specific site within the pore, often referred to as the "MK-801 site," physically occluding the channel and preventing the influx of Ca²⁺ and Na⁺ ions.

This activity-dependent mechanism is therapeutically attractive, as it preferentially targets overactive channels while sparing those involved in normal synaptic transmission.

GluN2B Subunit Selectivity

The pharmacological properties of NMDA receptors are largely determined by their GluN2 subunit composition (GluN2A-D). Antagonists selective for the GluN2B subtype are of particular interest due to the role of GluN2B-containing receptors in pathological processes.[9] Many arylpiperidine antagonists, such as ifenprodil, achieve their GluN2B selectivity by binding to an allosteric modulatory site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs), rather than within the channel pore.[10][11] This binding event induces a conformational change that reduces the probability of channel opening. The 1-Arylpiperidin-3-OL scaffold can be adapted to target this site, with the aryl moiety and N-substituent being key determinants of subunit selectivity.

Experimental Workflow for NMDA Receptor Characterization

Determining the mechanism and potency of NMDA receptor antagonists requires electrophysiological techniques, most commonly the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific receptor subunit combinations.

Part 3: Dopamine Autoreceptor Agonism

A distinct line of research has identified 3-arylpiperidine derivatives as potent and selective agonists for dopamine D2 autoreceptors.[12] This activity profile is fundamentally different from the opioid and NMDA receptor modulation described above and is highly dependent on specific structural features.

The 3-(3-Hydroxyphenyl)piperidine Moiety

Seminal work in the 1980s demonstrated that the 3-(3-hydroxyphenyl)piperidine moiety is "indispensable for high potency and selectivity" as a dopamine autoreceptor agonist.[12] Dopamine autoreceptors are presynaptic D2 receptors that regulate the synthesis and release of dopamine. Agonism at these receptors provides a negative feedback signal, reducing dopaminergic neurotransmission. This mechanism is therapeutically relevant for conditions characterized by excessive dopamine signaling, such as psychosis.

Structure-Activity Relationships for Dopaminergic Activity

The SAR for this class of compounds is well-defined and highly constrained, providing a clear blueprint for designing dopamine autoreceptor agonists.[12]

| Modification Site | Substituent/Feature | Effect on Activity | Reference |

| Phenyl Ring | 3-OH (meta) | Essential for high potency and selectivity | [12] |

| 4-OH (para) | Lacks selectivity for autoreceptors | [12] | |

| Piperidine Ring | 3-Phenyl isomer | Active (vs. inactive 2- and 4-phenyl isomers) | [12] |

| Piperidine Nitrogen | N-n-propyl | Potent and selective | [12] |

| N-H | Weakly active | [12] | |

| N-methyl | Weakly active | [12] | |

| N-n-butyl, N-n-pentyl | Potent | [12] |

This table summarizes key findings from structure-activity relationship studies on 3-phenylpiperidine derivatives as dopamine autoreceptor agonists.

Part 4: Experimental Protocols for Mechanistic Dissection

To differentiate the polypharmacology of a novel 1-Arylpiperidin-3-OL derivative, a tiered screening approach using validated in vitro assays is essential.

Protocol: Competitive Radioligand Binding Assay (Opioid Receptor)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-DAMGO) for binding to receptors in a cell membrane preparation.

Methodology:

-

Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing the human µ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined (e.g., by Bradford assay).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of test compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

50 µL of radioligand solution (e.g., 1 nM final concentration of [³H]-DAMGO).

-

100 µL of membrane preparation (e.g., 10-20 µg protein per well).

-

Total Binding: Wells with vehicle instead of test compound.

-

Non-specific Binding (NSB): Wells with a high concentration of a non-labeled competitor (e.g., 10 µM naloxone) instead of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol: HTRF cAMP Functional Assay (Dopamine D2 Receptor)

Objective: To determine if a test compound acts as an agonist or antagonist at the Gαi/o-coupled D2 dopamine receptor.

Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the inhibition of adenylyl cyclase activity. Agonist activation of the D2 receptor inhibits forskolin-stimulated cAMP production. An antagonist will block the effect of a known agonist.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing the human D2 receptor. Seed cells in a 384-well plate and culture overnight.

-

Agonist Mode:

-

Remove culture medium and add stimulation buffer containing various concentrations of the test compound.

-

Incubate for 30 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

-

Incubate for 30 minutes at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

Add a fixed concentration of a known D2 agonist (e.g., quinpirole at its EC₈₀ concentration) plus forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Lysis and Detection:

-

Add HTRF lysis buffer containing the two detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

-

Incubate for 60 minutes at room temperature.

-

-

Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (cryptate signal).

-

Data Analysis:

-

Calculate the 665/620 ratio and normalize the data.

-

Agonist Mode: Plot the cAMP concentration (or HTRF ratio) against the log[test compound] to determine the EC₅₀ (for agonists) or lack of effect.

-

Antagonist Mode: Plot the cAMP concentration against the log[test compound] to determine the IC₅₀. This can be used to calculate the antagonist's potency (Kₑ).

-

Conclusion

The 1-Arylpiperidin-3-OL scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its pharmacological activity is not defined by a single mechanism but is rather a spectrum of possibilities dictated by precise chemical modifications. By making subtle changes to the substitution on the aryl ring, the piperidine nitrogen, and the stereochemistry of the hydroxylated piperidine core, researchers can steer the molecule's affinity toward opioid receptors, NMDA receptor subtypes, or dopamine autoreceptors. This inherent versatility underscores the importance of comprehensive pharmacological profiling during drug discovery. A deep understanding of the structure-activity relationships governing this polypharmacology is critical for designing selective and potent ligands, ultimately enabling the development of novel and highly targeted therapeutics for a range of complex CNS disorders.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Methyl-3-phenylpiperidine|Research Chemical [benchchem.com]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 10. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 1-Phenylpiperidin-3-ol (CAS Number: 80710-25-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential characterization data and analytical methodologies for 1-Phenylpiperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 3-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active molecules, making a thorough understanding of its derivatives, such as this compound, crucial for the development of novel therapeutics.[1][2] This document moves beyond a simple data sheet to offer insights into the rationale behind the analytical techniques, ensuring a robust and reliable characterization of this important chemical entity.

Core Compound Identity and Physicochemical Properties

This compound is a piperidine derivative featuring a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring. This unique substitution pattern imparts specific chemical properties that are critical to its function as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 80710-25-4 | [3] |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| Boiling Point | 314 °C at 760 mmHg (Computed) | [3] |

| Density | 1.116 g/cm³ (Computed) | [3] |

| Flash Point | 160.9 °C (Computed) | [3] |

| XLogP3 | 1.9 (Computed) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Note: Some physical properties are computed and should be confirmed by experimental data where possible. The melting point of the related isomer, 3-phenylpiperidin-3-ol, is reported to be 91-92°C, which can serve as a preliminary reference.[4]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral data for this compound and the underlying principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons (Phenyl Group): Multiple signals in the range of δ 6.8-7.3 ppm. The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other.

-

Piperidine Ring Protons:

-

CH-OH (Position 3): A multiplet around δ 3.8-4.2 ppm. The chemical shift is influenced by the hydroxyl group.

-

CH₂ adjacent to Nitrogen (Positions 2 and 6): Multiplets in the range of δ 3.0-3.6 ppm. These protons are deshielded due to the adjacent nitrogen atom.

-

CH₂ (Positions 4 and 5): Multiplets in the range of δ 1.6-2.2 ppm.

-

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 1.5-4.0 ppm, and its position is concentration and solvent dependent.

Rationale for Experimental Choices: A standard ¹H NMR experiment is typically run in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[5] To confirm the assignment of the -OH peak, a D₂O exchange experiment can be performed, where the addition of a drop of D₂O will cause the hydroxyl proton signal to disappear.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ):

-

Aromatic Carbons (Phenyl Group): Multiple signals in the range of δ 115-150 ppm. The carbon attached to the nitrogen will be found at the lower field end of this range.

-

Piperidine Ring Carbons:

-

C-OH (Position 3): A signal in the range of δ 65-75 ppm.

-

C adjacent to Nitrogen (Positions 2 and 6): Signals in the range of δ 50-60 ppm.

-

C-4 and C-5: Signals in the range of δ 20-40 ppm.

-

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum is standard, providing a single peak for each unique carbon atom.[6] For more detailed structural analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorption Bands (wavenumber, cm⁻¹):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7][8] The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.[7]

-

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.[7]

-

C-N Stretch: A peak in the 1000-1250 cm⁻¹ range.

-

C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded. This method requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight of the compound. The intensity of this peak may vary.

-

Key Fragments:

-

Loss of a hydroxyl radical (-OH): A peak at m/z = 160.

-

Cleavage of the piperidine ring can lead to various fragments. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidines.[9][10]

-

A fragment corresponding to the phenylpiperidine cation.

-

Further fragmentation of the phenyl ring.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the solution into the GC.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized (typically by electron impact).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity analysis.

A General HPLC Method:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Rationale: This method separates compounds based on their polarity. This compound will have a characteristic retention time under specific conditions. The presence of other peaks would indicate impurities. Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[11][12]

Significance in Drug Discovery and Development

The 3-phenylpiperidine scaffold is a key structural motif in many centrally acting drugs.[1] The introduction of a hydroxyl group, as in this compound, provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.[13] Derivatives of phenylpiperidine have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][14]

The synthesis of analogs of this compound can be a key strategy in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new drug candidates.[15]

Conclusion

The comprehensive characterization of this compound using a combination of spectroscopic and chromatographic techniques is paramount for its use in research and development. This guide provides the foundational knowledge and experimental rationale for researchers to confidently identify, purify, and utilize this important building block in the pursuit of novel therapeutics. Adherence to rigorous analytical protocols ensures the integrity of subsequent biological and pharmacological studies.

References

- 1. 1-Methyl-3-phenylpiperidine|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pharmainfo.in [pharmainfo.in]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PF-00446687 - Wikipedia [en.wikipedia.org]

- 15. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 1-Phenylpiperidin-3-ol (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Phenylpiperidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from structural analogs to offer a robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this compound, this guide establishes a predictive framework grounded in fundamental principles and comparative analysis.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a phenyl group and a hydroxyl group at the 3-position. This structure is a key scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent biological and pharmacological studies.

This guide will systematically dissect the predicted spectroscopic signature of this compound, providing a detailed rationale for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

-

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the phenyl group and the hydroxyl group. The phenyl group will deshield the adjacent protons on the piperidine ring, while the hydroxyl group will have a more localized effect on the proton at C3.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Aromatic-H (ortho) | 7.20 - 7.30 | m | - | Deshielded due to proximity to the nitrogen and aromatic ring current. |

| Aromatic-H (meta) | 6.80 - 6.95 | m | - | Shielded relative to ortho and para protons. |

| Aromatic-H (para) | 6.70 - 6.85 | m | - | Shielded relative to ortho protons. |

| H-3 (CH-OH) | 3.80 - 4.00 | m | - | Deshielded by the adjacent hydroxyl group. |

| H-2ax, H-6ax | 3.40 - 3.60 | m | - | Deshielded by the adjacent nitrogen and phenyl group. Axial protons are typically upfield of equatorial protons. |

| H-2eq, H-6eq | 3.10 - 3.30 | m | - | Deshielded by the adjacent nitrogen and phenyl group. |

| H-4ax, H-5ax | 1.80 - 2.00 | m | - | Typical aliphatic region for axial piperidine protons. |

| H-4eq, H-5eq | 1.60 - 1.80 | m | - | Typical aliphatic region for equatorial piperidine protons. |

| OH | Variable (1.5 - 4.0) | br s | - | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum of this compound

The N-phenyl group will have a significant effect on the chemical shifts of the piperidine ring carbons, particularly C2 and C6.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic-C (ipso) | 150 - 152 | Quaternary carbon attached to nitrogen. |

| Aromatic-C (ortho) | 128 - 130 | Aromatic carbons. |

| Aromatic-C (meta) | 118 - 120 | Aromatic carbons. |

| Aromatic-C (para) | 115 - 117 | Aromatic carbons. |

| C-3 (CH-OH) | 65 - 70 | Carbon bearing the hydroxyl group. |

| C-2, C-6 | 50 - 55 | Carbons adjacent to the nitrogen, deshielded by the phenyl group. |

| C-5 | 30 - 35 | Aliphatic carbon. |

| C-4 | 20 - 25 | Aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-N, and aromatic C-H bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl (sodium chloride) or KBr plates.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure solvent.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch | Alcohol | Broad, Strong |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine) | Medium-Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Strong (multiple bands) |

| 1350 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 1250 - 1000 | C-O stretch | Alcohol | Strong |

| 770 - 730 and 710 - 690 | C-H out-of-plane bend | Monosubstituted Aromatic | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₁₁H₁₅NO) is 177.24 g/mol .

-

Molecular Ion (M⁺): In EI-MS, the molecular ion peak is expected at m/z = 177.

-

Protonated Molecule ([M+H]⁺): In ESI-MS, the base peak is expected at m/z = 178.

Predicted Fragmentation Pattern:

The fragmentation of this compound will be directed by the nitrogen atom and the hydroxyl group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of Water (m/z = 159): Dehydration of the alcohol will lead to a significant peak at [M-18]⁺.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This can lead to the formation of various fragment ions.

-

Ring Cleavage: The piperidine ring can undergo fragmentation to produce smaller charged species.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectra of this compound. By leveraging established spectroscopic principles and data from closely related structural analogs, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification and characterization of this important synthetic intermediate in the absence of published experimental data. Researchers are encouraged to use this guide as a reference for interpreting their own experimental results and to contribute to the public body of knowledge by publishing their findings.

Literature review of 1-Phenylpiperidin-3-ol and its analogs

An In-Depth Technical Guide to 1-Phenylpiperidin-3-ol and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a foundational six-membered heterocycle that serves as a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2][3][4] Its prevalence stems from its unique three-dimensional structure and its ability to engage in specific interactions with biological targets. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating remarkable versatility in medicinal chemistry.[1][2][3] The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a critical objective in modern organic chemistry.[1][3][5]

Within this broad class, the this compound scaffold represents a "privileged structure" of significant interest. The presence of a hydroxyl group at the C3-position is particularly valuable for forming key hydrogen bonds with biological receptors.[6] This core is found in numerous bioactive molecules, including potent human NK1 receptor antagonists like L-733060 and CP-99994, highlighting its importance in neuropharmacological research.[6] This guide provides a comprehensive review of the this compound core and its analogs, delving into synthetic strategies, structure-activity relationships (SAR), pharmacological profiles, and future therapeutic applications for researchers and drug development professionals.

Part 1: Synthetic Strategies for 1-Aryl-3-Piperidinol Scaffolds

The construction of the 1-aryl-3-piperidinol framework can be achieved through various synthetic routes, often focusing on the stereocontrolled formation of the piperidine ring and the introduction of key functional groups.

Core Synthesis via Ring-Closing Metathesis (RCM)

A robust and modern approach to the 1-aryl-3-piperidone precursor involves a sequence featuring a Morita–Baylis–Hillman (MBH) reaction followed by a key Ring-Closing Metathesis (RCM) step. This strategy avoids the use of protecting groups, offering an efficient pathway to the core structure.[7] The resulting 3-piperidone is a versatile intermediate, readily reduced to the target 3-piperidinol.

The causality behind this choice of pathway is its high efficiency and adaptability. The MBH reaction allows for the initial carbon-carbon bond formation under mild conditions, while the subsequent RCM, often catalyzed by a Grubbs catalyst, is highly effective for forming the six-membered ring, even with sterically hindered substrates. This multi-step process provides excellent control over the final structure.

Experimental Protocol: Synthesis of 1-Aryl-3-Piperidone via RCM [7]

-

Step 1: Morita-Baylis-Hillman Reaction: An appropriate aryl amine (e.g., 3,5-dichloroaniline) is reacted with an acrylate derivative in the presence of a catalyst like DABCO to form the MBH adduct.

-

Step 2: Allylation: The hydroxyl group of the MBH adduct is then allylated using allyl bromide and a suitable base (e.g., NaH) to introduce the second alkene functionality required for metathesis.

-

Step 3: Ring-Closing Metathesis: The resulting diene is dissolved in a solvent such as dichloromethane and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to initiate ring closure, forming the tetrahydropyridine ring.

-

Step 4: Reduction and Oxidation: The double bond of the cyclized product is reduced via catalytic hydrogenation (e.g., H₂, Pd/C). The resulting alcohol is then oxidized to the desired 3-piperidone using an oxidizing agent like Dess-Martin periodinane.

-

Step 5: Reduction to 3-Piperidinol: The final 1-aryl-3-piperidone is selectively reduced to 1-aryl-3-piperidinol using a reducing agent such as sodium borohydride (NaBH₄) in methanol. This step must be carefully controlled to avoid reduction of the aryl ring.

Workflow: Synthesis of 1-Aryl-3-Piperidinol

Caption: General synthetic workflow for 1-Aryl-3-Piperidinol.

Other Synthetic Approaches

Alternative methods for constructing the piperidine ring include intramolecular cyclization of ω-amino β-keto esters and Dieckmann condensation.[8] Furthermore, oxidative amination of non-activated alkenes catalyzed by gold(I) complexes represents a modern technique for the difunctionalization of a double bond to form substituted piperidines directly.[1][3] The choice of synthetic route is often dictated by the desired substitution pattern on the final analog and the need for stereochemical control.

Part 2: Stereochemistry and Pharmacological Activity

The spatial arrangement of substituents on the piperidine ring is a critical determinant of the pharmacological profile of this compound analogs.[8] The molecule contains at least two chiral centers (at C3 and potentially other substituted positions), meaning stereoisomerism significantly influences receptor binding affinity and efficacy.

-

Absolute Configuration: The absolute configuration (R or S) at the C3 carbon directly impacts how the crucial hydroxyl group is presented to the binding pocket of a target receptor. For many biologically active piperidines, activity resides predominantly in one enantiomer.[9]

-

Conformational Analysis: The piperidine ring exists in a chair conformation. The orientation of the substituents—whether axial or equatorial—governs the molecule's overall shape and its ability to fit within a receptor's binding site. The stereochemistry can be definitively established using techniques like carbon-13 magnetic resonance spectra.[8]

The interplay between stereochemistry and biological function underscores the necessity of asymmetric synthesis or chiral resolution to isolate and evaluate individual stereoisomers during drug development.

Part 3: Pharmacological Profile and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for their activity at a range of biological targets, primarily within the central nervous system. The modular nature of the scaffold allows for systematic modification to probe the structure-activity relationships.

Key Biological Targets

Research has shown that this class of compounds frequently interacts with dopamine and serotonin receptors, making them relevant for developing antipsychotic agents.[10] Additionally, the core is present in potent antagonists of the neurokinin 1 (NK1) receptor, a target for antiemetic and antidepressant drugs.[6]

| Compound Class | Primary Target(s) | Potential Therapeutic Application | Reference |

| 2-Aryl-substituted-piperidin-3-ols | Neurokinin 1 (NK1) Receptor | Antiemetic, Antidepressant | [6] |

| 1-Arylpiperazines/piperidines | Dopamine (D₂, D₃), Serotonin (5-HT₁ₐ, 5-HT₂ₐ) | Antipsychotic, Neurological Disorders | [10][11] |

| Substituted 4-Phenylpiperidines | Opioid Receptors | Analgesic | [8][9] |

Table 1: Major biological targets and therapeutic areas for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of the this compound scaffold can be systematically tuned by modifying three key regions of the molecule.[8]

-

N-Substituent Modification: The group attached to the piperidine nitrogen is a primary determinant of both potency and the nature of the activity (agonist vs. antagonist). While a simple phenyl group is the core of the parent structure, replacing it with larger arylalkyl groups can significantly increase potency at certain receptors.[8]

-

Aryl Ring Substitution: Altering the substitution pattern on the N-phenyl ring is a common strategy to modulate receptor affinity and selectivity.

-

2-Methoxy Substitution: Introducing a methoxy group at the 2-position of the phenyl ring can enhance affinity for the D₃ receptor, but may also increase affinity for the D₂ receptor, thereby reducing selectivity.[11]

-

2,3-Dichloro Substitution: Dichlorination at the 2- and 3-positions has been shown to yield compounds with subnanomolar affinity for the D₃ receptor, demonstrating a significant increase in potency, though often accompanied by an increase in lipophilicity.[11]

-

3-Trifluoromethyl Substitution: Placing a trifluoromethyl group at the 3-position can increase D₃ receptor affinity without substantially affecting D₂ affinity, leading to improved selectivity.[11]

-

-

Piperidine Ring Modification: Introducing substituents at other positions on the piperidine ring can alter the molecule's conformation and introduce new interaction points. For example, the synthesis of diastereoisomers of 1,3-dimethyl-4-phenylpiperidin-4-ol highlights the critical role of stereochemistry at additional substitution sites in defining the final biological profile.[8]

SAR Visualization on the Core Scaffold

Caption: Key regions for SAR modulation on the this compound scaffold.

Part 4: Therapeutic Applications and Future Outlook

The versatility of the this compound scaffold makes it a highly valuable starting point for the design of novel therapeutics.[5] Its derivatives have shown promise in a variety of disease areas, particularly those related to the central nervous system.

-

Antipsychotics: The ability of analogs to modulate dopamine and serotonin receptors makes them attractive candidates for the treatment of schizophrenia and other psychotic disorders.[10] The key challenge lies in achieving high selectivity for specific receptor subtypes (e.g., D₃ over D₂) to minimize side effects.

-

Analgesics: Derivatives of the related 4-phenylpiperidine structure have long been explored as potent analgesics, and the 3-hydroxy-1-phenylpiperidine framework offers a platform for developing new pain management therapies.[8]

-

Anti-Alzheimer's Agents: N-substituted piperidine analogs have been investigated as multi-potent agents for Alzheimer's disease, combining acetylcholinesterase (AChE) inhibition with antioxidant properties.[5]

The future of drug discovery with this scaffold will depend on the continued development of diversity-oriented synthesis to expand the chemical space explored.[12] By combining innovative synthetic methodologies with computational modeling and high-throughput screening, researchers can design and identify next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for new and effective treatments for a range of challenging diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-3-phenylpiperidine|Research Chemical [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold [mdpi.com]

Methodological & Application

Synthesis of 1-Phenylpiperidin-3-ol: A Detailed Guide for Medicinal Chemistry and Drug Development

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 1-phenylpiperidin-3-ol, a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, and the introduction of a phenyl group at the nitrogen and a hydroxyl group at the 3-position offers a versatile platform for further molecular elaboration. This document outlines a robust and reproducible synthetic strategy employing the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering not only a procedural walkthrough but also insights into the rationale behind experimental choices, safety considerations, and methods for product characterization and purification.

Introduction

The this compound moiety is a key structural element in a variety of biologically active molecules. The phenyl group can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are crucial for ligand-receptor binding. The secondary alcohol at the 3-position provides a handle for further functionalization, such as esterification or etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Traditional methods for the synthesis of N-aryl piperidines, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit their applicability to sensitive substrates. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] This reaction offers a milder, more general, and higher-yielding alternative for the formation of C-N bonds.[1][2]

This guide will focus on the synthesis of this compound via the Buchwald-Hartwig amination of 3-hydroxypiperidine with bromobenzene. This approach was chosen for its efficiency, functional group tolerance, and the ready availability of the starting materials.

Reaction Scheme

References

Application Notes and Protocols: High-Yield Purification of 1-Phenylpiperidin-3-ol

Abstract

1-Phenylpiperidin-3-ol is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2] The stereochemistry and purity of this scaffold are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis and detailed protocols for three primary high-yield purification techniques: recrystallization, flash column chromatography, and vacuum distillation. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in adapting and optimizing these procedures for maximum yield and purity.

Introduction: The Critical Role of Purity

The piperidine ring is a fundamental structure in numerous natural alkaloids and drug candidates.[1] Specifically, this compound serves as a key building block where its hydroxyl group provides a reactive handle for further molecular elaboration. The presence of impurities, such as starting materials, reaction byproducts, or isomers, can lead to downstream reaction failures, compromise the biological activity of the target compound, or introduce toxicological risks. Therefore, achieving high chemical purity is a non-negotiable prerequisite in any synthetic campaign.[3]

This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices. It is designed to serve as a practical guide for laboratory scientists and process chemists to select and execute the optimal purification strategy based on the specific impurity profile of their crude material.

Physicochemical Properties Guiding Purification Strategy

A successful purification is predicated on exploiting the differential physicochemical properties of the target compound versus its impurities.

| Property | Value | Implication for Purification |

| Molecular Formula | C₁₁H₁₅NO[4] | - |

| Molecular Weight | 177.24 g/mol [5] | Influences diffusion rates in chromatography. |

| Boiling Point | ~314 °C @ 760 mmHg[6] | Extremely high; atmospheric distillation will cause decomposition. Vacuum distillation is mandatory.[7] |

| Melting Point | ~91-92 °C[2] | Solid at room temperature, making recrystallization a highly viable and scalable method. |

| Solubility | Soluble in alcohols and ether; slightly soluble in water.[2] | Key for selecting appropriate solvent systems for both recrystallization and chromatography. |

| Polarity | Polar due to the hydroxyl (-OH) and tertiary amine groups. | Strong interaction with polar stationary phases like silica gel. |

Technique Selection Workflow

The choice of purification method is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity. The following diagram outlines a logical decision-making process.

Caption: Decision workflow for selecting the primary purification technique.

Method 1: High-Yield Recrystallization

Recrystallization is often the most efficient and scalable method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures.[8][9]

Scientific Principle

The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes the impurity molecules, which ideally remain in the "mother liquor".[10] The slower the cooling process, the more perfect the crystals and the higher the purity.

Protocol: Recrystallization from Isopropanol/Heptane

This bi-solvent system is effective because isopropanol is a good solvent for the polar this compound, while heptane acts as an anti-solvent to induce crystallization and wash away non-polar impurities.

Step-by-Step Methodology:

-

Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of hot isopropanol (start with 20-25 mL) and heat to a gentle boil with stirring until all the solid dissolves.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter that would otherwise be trapped in the crystals.

-

Induce Crystallization: While the isopropanol solution is still hot, slowly add heptane dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of supersaturation. Add a few drops of hot isopropanol to redissolve the precipitate and achieve a clear solution.

-

Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this period.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystal cake with a small amount of ice-cold heptane to remove any residual mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data & Performance